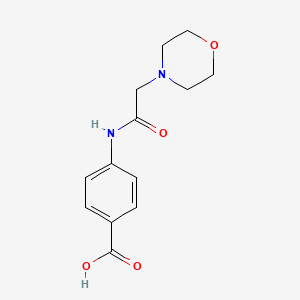

4-(2-Morpholinoacetamido)benzoic acid

Descripción

4-(2-Morpholinoacetamido)benzoic acid is a benzoic acid derivative featuring a morpholinoacetamido substituent at the para position of the aromatic ring. The morpholine moiety, a six-membered heterocycle containing oxygen and nitrogen, imparts significant polarity and hydrogen-bonding capacity, which can influence solubility, bioavailability, and intermolecular interactions. This compound is structurally related to pharmacologically active acylated benzoic acids, which are often explored for their biological activities, including antimicrobial and enzyme inhibitory properties .

Propiedades

IUPAC Name |

4-[(2-morpholin-4-ylacetyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(9-15-5-7-19-8-6-15)14-11-3-1-10(2-4-11)13(17)18/h1-4H,5-9H2,(H,14,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJNTHAFIUQZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 4-(2-Morpholinoacetamido)benzoic acid with structurally or functionally related benzoic acid derivatives, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The morpholino group in 4-(2-Morpholinoacetamido)benzoic acid distinguishes it from simpler acetamido derivatives (e.g., 4-Acetylamino-2-methylbenzoic acid) by enhancing polarity and hydrogen-bonding capacity. This contrasts with lipophilic substituents like the fluorophenyl group in , which may improve membrane permeability but reduce solubility.

Biological Activity: Morpholino-containing derivatives, such as compound 6a and the phenylpiperazine analogue , exhibit notable anti-tubercular activity (MIC values as low as 1.6 µg/mL). The morpholino group may enhance target binding through interactions with enzyme active sites, as suggested by docking studies . Thiazole- and benzothiazole-modified analogues (e.g., ) leverage heterocyclic moieties for improved pharmacokinetics or redox-mediated mechanisms.

Synthetic Feasibility: Morpholinoacetamido derivatives are typically synthesized via amide coupling, achieving yields >80% under mild conditions (room temperature, THF/Na₂CO₃) . This contrasts with oxoacetyl derivatives, which require stringent safety protocols due to reactivity .

Physicochemical Properties: Melting points (MP) for morpholino derivatives range from 237–240°C , reflecting crystalline stability. Thiolated variants (e.g., 2k) exhibit slightly lower MPs than non-thiolated analogues, likely due to reduced symmetry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.